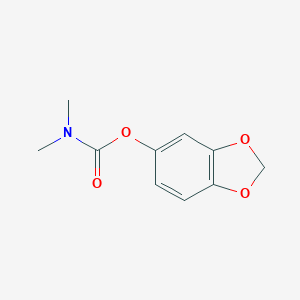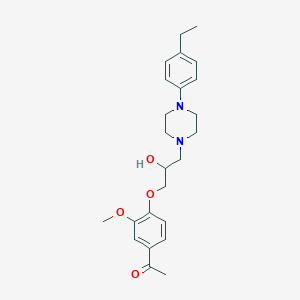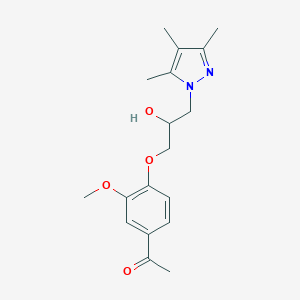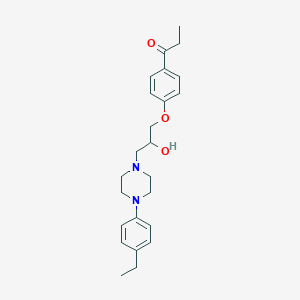
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA is a member of the acetylcholinesterase inhibitor family, which is a class of compounds that are known to enhance the activity of the neurotransmitter acetylcholine in the brain.
作用机制
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor, which means that it enhances the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a wide range of cognitive functions, including learning and memory. By inhibiting the activity of acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to have good bioavailability, which means that it is easily absorbed by the body. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively short half-life, which means that it is quickly metabolized and eliminated from the body.
未来方向
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the study of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and half-life of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, which may enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, or N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor that has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to increase the levels of BDNF in the brain. While N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages, such as its low toxicity and good bioavailability, it also has some limitations, such as its relatively short half-life. Future research on N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide may lead to the development of more potent and selective acetylcholinesterase inhibitors, as well as the identification of novel therapeutic applications.
合成方法
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylaniline with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Other methods include the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine and acetamide, or the reaction of 5-chloro-2-methylbenzoyl isocyanate with pyrrolidine and acetic acid.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. One of the hallmarks of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which may slow down the progression of Alzheimer's disease.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLAXLYWFKADU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

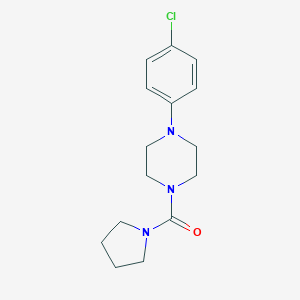

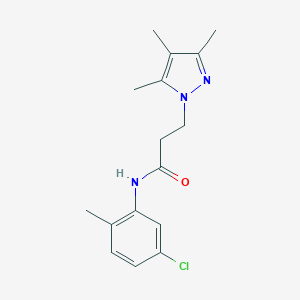
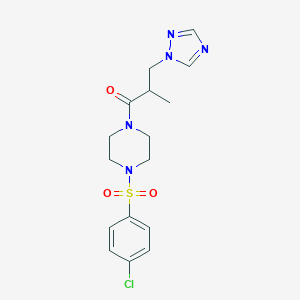
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)
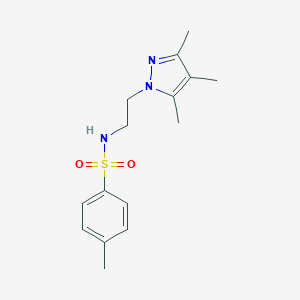
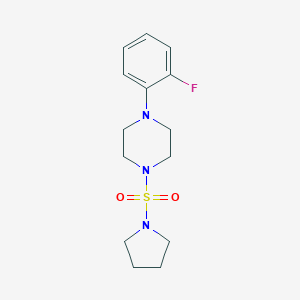
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)

